N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide
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Overview
Description
N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide is an organic compound that features a quinoxaline core substituted with a methanesulfonamide group and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 2,4,5-tribromopyrimidine with copper(I) chloride to form 5-bromo-2-chloropyrimidine.
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by condensing o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoxaline core can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Coupling Reactions: The amino group on the pyrimidine ring can participate in coupling reactions with carboxylic acids or esters to form amide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Coupling agents like EDCI or DCC (dicyclohexylcarbodiimide) are commonly used in the presence of a base like triethylamine.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups replacing the bromine or chlorine atoms.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the quinoxaline core.
Coupling Reactions: Products include amide derivatives formed by coupling the amino group with carboxylic acids or esters.
Scientific Research Applications
N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting kinases or other enzymes involved in disease pathways.
Materials Science: The electronic properties of the quinoxaline core make this compound suitable for use in organic semiconductors and other electronic materials.
Biological Research: The compound can be used as a probe to study biological processes involving pyrimidine and quinoxaline derivatives.
Chemical Biology: It can serve as a tool for investigating the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-amino-5-bromo-2-chloropyrimidine: This compound shares the pyrimidine ring structure but lacks the quinoxaline core and methanesulfonamide group.
5-bromo-2-chloro-N-cyclopentyl-pyrimidin-4-amine: This compound has a similar pyrimidine ring but with different substituents.
Uniqueness
N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide is unique due to its combination of a quinoxaline core and a pyrimidine ring, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C13H10BrClN6O2S |
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Molecular Weight |
429.68 g/mol |
IUPAC Name |
N-[6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl]methanesulfonamide |
InChI |
InChI=1S/C13H10BrClN6O2S/c1-24(22,23)21-11-9(3-2-8-10(11)17-5-4-16-8)19-12-7(14)6-18-13(15)20-12/h2-6,21H,1H3,(H,18,19,20) |
InChI Key |
LMGCWSDQQHWACW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC2=NC=CN=C21)NC3=NC(=NC=C3Br)Cl |
Origin of Product |
United States |
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